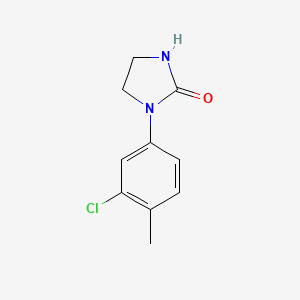
1-(3-Chloro-4-methylphenyl)imidazolidin-2-one
Übersicht
Beschreibung
1-(3-Chloro-4-methylphenyl)imidazolidin-2-one is a useful research compound. Its molecular formula is C10H11ClN2O and its molecular weight is 210.66 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
1-(3-Chloro-4-methylphenyl)imidazolidin-2-one is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and agricultural chemistry. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by its imidazolidinone backbone, which is a five-membered ring containing both nitrogen and carbon atoms. The presence of the chloro and methyl substituents on the phenyl ring contributes to its unique chemical properties.
Biological Activity
The biological activity of this compound has been investigated in various studies, highlighting its potential roles in:
- Antimicrobial Activity : Preliminary studies indicate that this compound exhibits antimicrobial properties against several bacterial strains. For instance, it has shown effectiveness against Escherichia coli and Staphylococcus aureus, suggesting its potential as an antibacterial agent.
- Anticancer Potential : Research has indicated that imidazolidinone derivatives can inhibit specific enzymes involved in cancer progression. For example, compounds similar to this compound have been studied as inhibitors of cytochrome P450 enzymes, which are crucial in steroidogenesis and cancer metabolism .
The mechanism by which this compound exerts its biological effects is not fully elucidated. However, it is hypothesized that the compound interacts with specific molecular targets within cells, including:
- Enzyme Inhibition : It may inhibit enzymes involved in metabolic pathways related to cancer cell proliferation.
- Receptor Modulation : The compound may also modulate receptor activity linked to hormonal pathways, impacting conditions such as hormone-dependent cancers .
Case Studies
Several studies have documented the biological effects of imidazolidinone derivatives:
- Antibacterial Activity : A study demonstrated that derivatives of imidazolidinones exhibited significant antibacterial activity, with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL against various pathogens.
- Cytotoxicity Studies : In vitro assays have shown that this compound can induce cytotoxicity in cancer cell lines, with IC50 values indicating effective dose ranges for therapeutic applications .
Comparative Analysis
To better understand the efficacy of this compound, a comparison with similar compounds can be insightful:
| Compound Name | Structure | Biological Activity | IC50/MIC Values |
|---|---|---|---|
| This compound | Structure | Antibacterial, Anticancer | IC50 20 µM (cancer), MIC 25 µg/mL (bacteria) |
| Abiraterone | Structure | CYP17 inhibitor | IC50 5 µM |
| Other Imidazolidinones | Structure | Antimicrobial | MICs ranging from 10 to 50 µg/mL |
Eigenschaften
IUPAC Name |
1-(3-chloro-4-methylphenyl)imidazolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClN2O/c1-7-2-3-8(6-9(7)11)13-5-4-12-10(13)14/h2-3,6H,4-5H2,1H3,(H,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKSGHEFILYXKBC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2CCNC2=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















